![molecular formula C11H21Cl2N3 B3023326 N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride CAS No. 1049752-52-4](/img/structure/B3023326.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride
Descripción general
Descripción
“N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride” is a chemical compound with the CAS Number: 1049752-52-4 . It has a molecular weight of 266.21 . The IUPAC name for this compound is N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride . The InChI code for this compound is 1S/C11H19N3.2ClH/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11;;/h8-9,11-12H,2-7H2,1H3;2*1H .
Molecular Structure Analysis
The molecular structure of “N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride” can be represented by the linear formula: C11H19N3.2ClH . The InChI key for this compound is UOZBCCJANPDLES-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride” is a solid compound . The compound should be stored in a refrigerated condition .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people worldwide. The causative agent, Leishmania, is transmitted through sandfly bites. Research has shown that our compound displays potent antileishmanial activity against Leishmania aethiopica clinical isolates. Specifically, compound 13 exhibits superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Potential
Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. Our compound shows promise as an antimalarial agent. Compounds 14 and 15, in particular, exhibit significant inhibition effects against Plasmodium berghei .
Targeting Tumor-Associated Macrophages and Microglia
In the context of glioblastoma multiforme treatment, targeting tumor-associated macrophages and microglia is a novel strategy. The colony-stimulating factor-1 receptor (CSF-1R) is a druggable target, and our compound could potentially play a role in this therapeutic approach .
Antimicrobial Properties
While specific studies on our compound’s antimicrobial properties are limited, pyrazoles in general have been explored for their antibacterial and antifungal effects. Further investigations could reveal its potential in combating microbial infections .
Medicinal Chemistry and Drug Discovery
Pyrazoles, including our compound, have gained popularity in medicinal chemistry and drug discovery since the early 1990s. Researchers continue to explore their diverse applications, including the development of novel pharmaceutical agents .
Coordination Chemistry and Organometallic Chemistry
Beyond biological applications, pyrazoles find use in coordination chemistry and organometallic chemistry. Their unique structural features make them valuable ligands for metal complexes and catalysts .
Safety and Hazards
Propiedades
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]cyclohexanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11;;/h8-9,11-12H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZBCCJANPDLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2CCCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




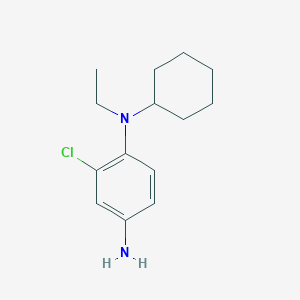
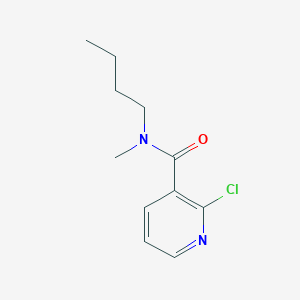
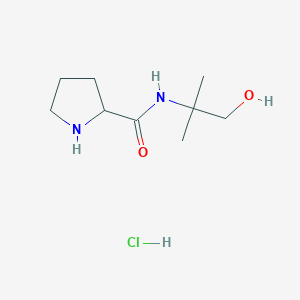
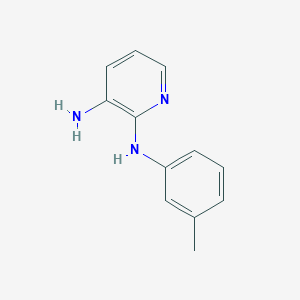
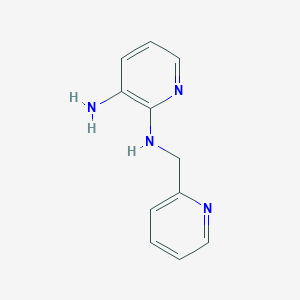
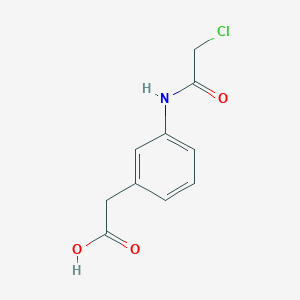
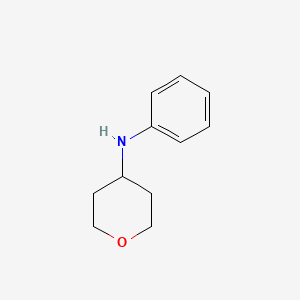
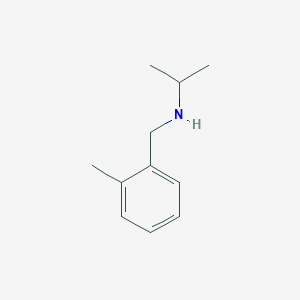
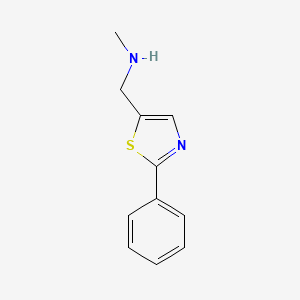
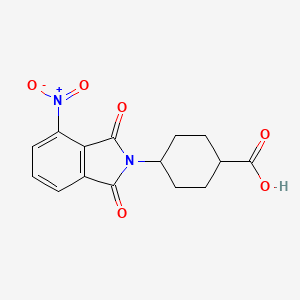
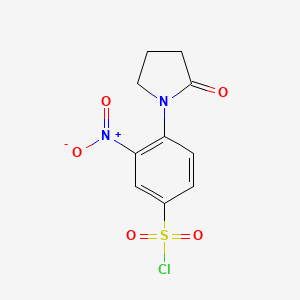
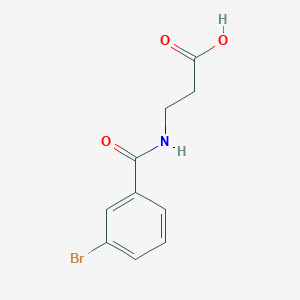
![N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B3023265.png)